

# Spectroscopic Profile of Thiophene-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Thiophene-3-carboxylic acid

Cat. No.: B150701

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Thiophene-3-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data analysis.

## Chemical Structure and Properties

**Thiophene-3-carboxylic acid**, also known as 3-thenoic acid, is a five-membered aromatic heterocycle containing a sulfur atom, with a carboxylic acid substituent at the 3-position.

- Molecular Formula:  $C_5H_4O_2S$
- Molecular Weight: 128.15 g/mol
- CAS Number: 88-13-1
- Appearance: White to off-white crystalline powder
- Melting Point: 136-141 °C

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Thiophene-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data for **Thiophene-3-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.1	Singlet (broad)	-	COOH
8.24	Doublet of doublets	3.0, 1.2	H2
7.57	Doublet of doublets	5.1, 1.2	H5
7.34	Doublet of doublets	5.1, 3.0	H4

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Table 2:  $^{13}\text{C}$  NMR Data for **Thiophene-3-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O
~138	C3
~132	C2
~128	C5
~126	C4

Solvent:  $\text{DMSO-d}_6$ , Reference: TMS (0 ppm)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Thiophene-3-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid dimer)
~1685	Strong	C=O stretch (Carboxylic acid monomer)
~1530	Medium	C=C stretch (Thiophene ring)
~1420	Medium	C-O-H bend (in-plane)
~1290	Strong	C-O stretch
~920	Medium, Broad	O-H bend (out-of-plane)
~750	Strong	C-S stretch

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **Thiophene-3-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
128	100	[M] <sup>+</sup> (Molecular ion)
111	High	[M-OH] <sup>+</sup>
83	High	[M-COOH] <sup>+</sup> or [C <sub>4</sub> H <sub>3</sub> S] <sup>+</sup>
55	Medium	[C <sub>3</sub> H <sub>3</sub> S] <sup>+</sup>
39	Medium	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 spectrometer.

- Sample Preparation: Approximately 10-20 mg of **Thiophene-3-carboxylic acid** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) for  $^1\text{H}$  NMR or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) for  $^{13}\text{C}$  NMR. A small amount of tetramethylsilane (TMS) was added as an internal standard.
- $^1\text{H}$  NMR Data Acquisition:
  - Frequency: 400 MHz
  - Pulse Sequence: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 8278 Hz
- $^{13}\text{C}$  NMR Data Acquisition:
  - Frequency: 100 MHz
  - Pulse Sequence: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 24038 Hz
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were

referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the solvent peak of DMSO- $\text{d}_6$  at 39.52 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of **Thiophene-3-carboxylic acid** was finely ground in an agate mortar and pestle.
  - The ground sample was then thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
  - The mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16
- Data Processing: The spectrum was baseline corrected and the peaks were identified.

## Mass Spectrometry

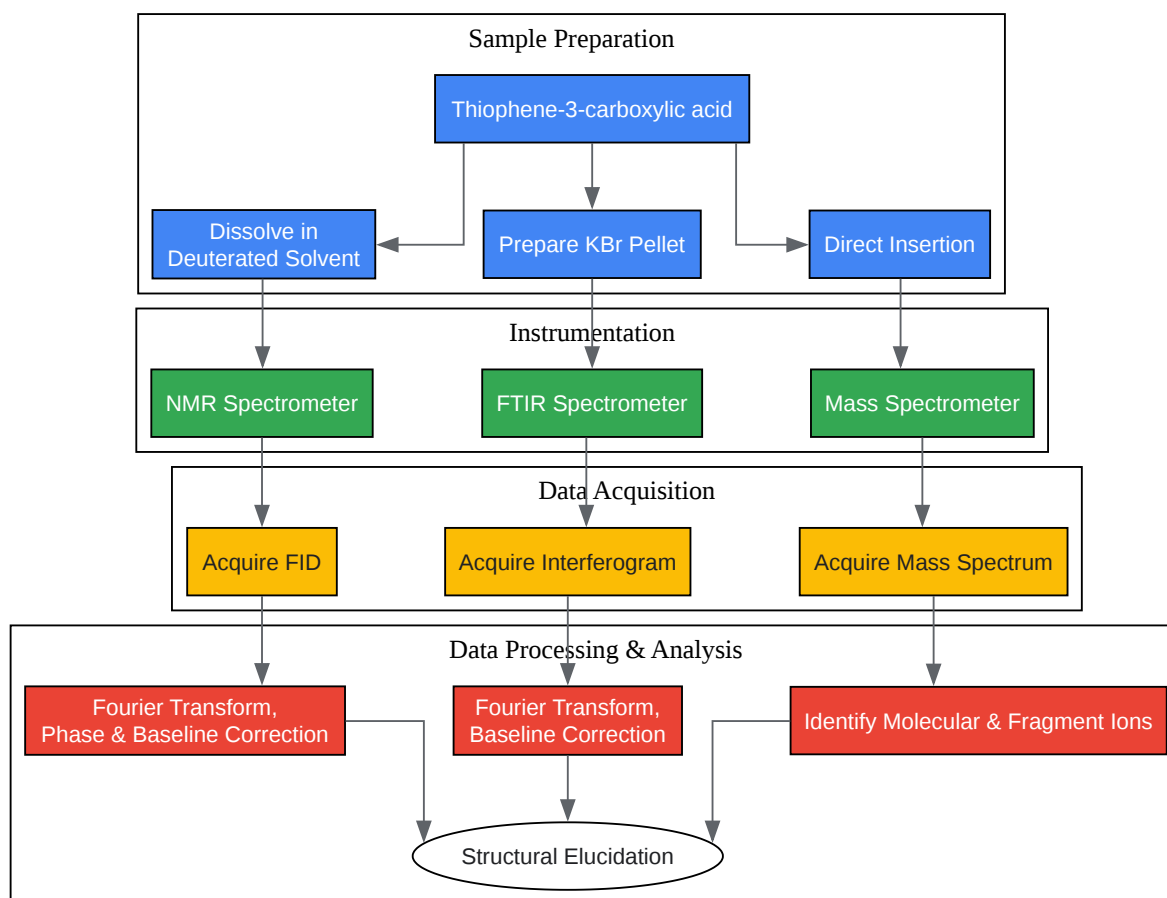
Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.
- Ionization:
  - Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Mass Analysis:
  - Mass Range: m/z 30-200
  - Scan Rate: 1000 amu/s
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Thiophene-3-carboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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